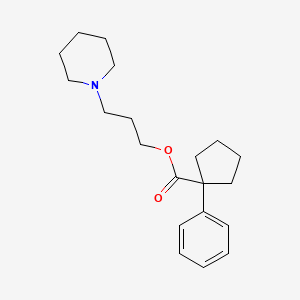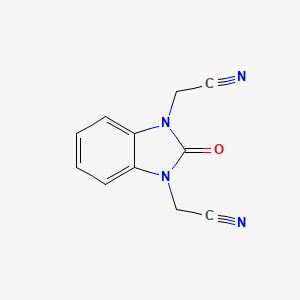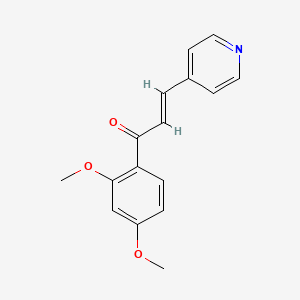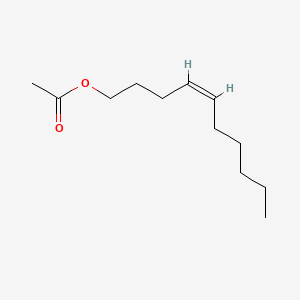
cis-4-Decenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
elongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a floral, oily, and rose taste.
Scientific Research Applications
Pheromone Research cis-4-Decenyl acetate, a component of sex pheromones in some moth species, has been studied for its role in insect behavior. Research by Gustavsson et al. (1997) on the enantiomers of cis- and trans-3-(4-propyl-cyclopent-2-enyl) propyl acetate, analogues of (Z)-5-decenyl acetate, revealed insights into the bioactive conformation of natural pheromone components in moths (Gustavsson et al., 1997).
Flavor Compound Synthesis The compound is also significant in the food industry as a flavor compound. Chiang et al. (2003) investigated the lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane, a compound with similar properties, highlighting its application in creating natural green notes in flavorings (Chiang et al., 2003).
Catalysis and Chemical Synthesis Liu et al. (2013) explored the use of KOH/γ-Al2O3 in the synthesis of cis-3-hexen-1-yl acetate via transesterification. Their findings have implications for efficient chemical synthesis processes in the industry (Liu et al., 2013).
Insect Physiology Meer et al. (1986) conducted a study on cis-vaccenyl acetate, related to this compound, examining its role in regulating sexual attractiveness in Drosophila melanogaster. Such studies contribute to understanding insect physiology and behavior (Meer et al., 1986).
Polymer Science Fang et al. (2004) researched the synthesis and properties of polyimides derived from Cis- and Trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, which can be related to this compound in terms of chemical structure and applications in materials science (Fang et al., 2004).
Metabolic Studies Durán et al. (1988) identified cis-4-decenoic acid, a compound structurally similar to this compound, in the plasma of patients with medium-chain acyl-CoA dehydrogenase deficiency, highlighting its relevance in medical and metabolic research (Durán et al., 1988).
Conformational Analysis in Chemistry Maçôas et al. (2003) studied the rotational isomerism in acetic acid, which is relevant to understanding the conformational preferences of molecules like this compound (Maçôas et al., 2003).
Properties
CAS No. |
67452-27-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
[(Z)-dec-4-enyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h7-8H,3-6,9-11H2,1-2H3/b8-7- |
InChI Key |
OVBJYGLPPVUWAV-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCOC(=O)C |
SMILES |
CCCCCC=CCCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCCCOC(=O)C |
density |
0.878-0.888 |
| 67452-27-1 | |
physical_description |
Colourless liquid; spicy, floral aroma |
solubility |
insoluble in water; soluble in most non-polar solvents soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



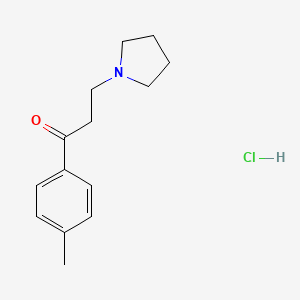
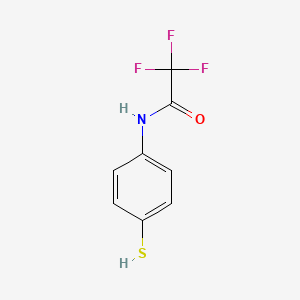
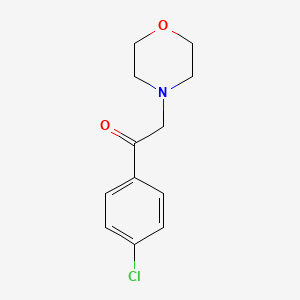
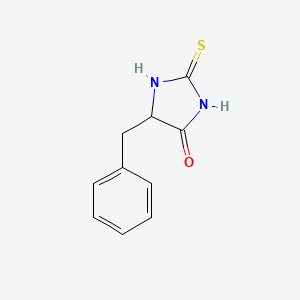
![2-(2,6-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B1623201.png)


